molecular formula C16H14N2O2S B2496147 N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 946262-83-5

N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2496147
CAS No.: 946262-83-5
M. Wt: 298.36
InChI Key: VSSSCHHEJFSOHV-UHFFFAOYSA-N
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Description

N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It features an isoxazole ring, a thiophene ring, and a carboxamide group

Mechanism of Action

Target of Action

The primary targets of the compound “N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” are currently unknown. Isoxazole derivatives have been found to interact with a variety of biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Isoxazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can include changes in cellular processes and responses.

Result of Action

Isoxazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific targets . These effects can include changes in cellular processes and responses.

Chemical Reactions Analysis

Types of Reactions

N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-((5-(p-tolyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide: Unique due to its specific combination of functional groups.

    Isoxazole derivatives: Similar in structure but may lack the thiophene or carboxamide groups.

    Thiophene derivatives: Similar in structure but may lack the isoxazole or carboxamide groups.

    Carboxamide derivatives: Similar in structure but may lack the isoxazole or thiophene groups.

Uniqueness

This compound is unique due to its combination of an isoxazole ring, a thiophene ring, and a carboxamide group. This combination imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-4-6-12(7-5-11)14-9-13(18-20-14)10-17-16(19)15-3-2-8-21-15/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSSCHHEJFSOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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